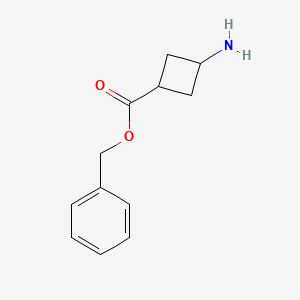

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate

CAS No.:

Cat. No.: VC17666978

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO2 |

|---|---|

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | benzyl 3-aminocyclobutane-1-carboxylate |

| Standard InChI | InChI=1S/C12H15NO2/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2 |

| Standard InChI Key | AGSIJZVQLSIIIW-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC1N)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Stereochemical Properties

The compound’s IUPAC name, benzyl 3-aminocyclobutane-1-carboxylate, reflects its functional groups and stereochemistry. The cyclobutane ring adopts a non-planar conformation due to angle strain, which enhances its reactivity compared to larger cyclic systems. The (1R,3R) configuration ensures chirality, critical for enantioselective interactions in biological systems. Key structural features include:

-

Benzyl Ester Group: Introduces hydrophobicity and serves as a protecting group during synthetic modifications.

-

Amino Group: Provides a site for hydrogen bonding and nucleophilic reactions.

-

Cyclobutane Ring: Imparting strain energy (~27 kcal/mol) that can be exploited in kinetic-controlled reactions.

The compound’s stereochemistry has been confirmed via X-ray crystallography and chiral HPLC, with enantiomeric excess typically exceeding 98% in optimized syntheses.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of benzyl (1R,3R)-3-aminocyclobutane-1-carboxylate involves multi-step routes emphasizing stereocontrol:

-

Cyclobutanone Preparation: Cyclobutanone is synthesized via [2+2] photocycloaddition of ethylene or through ring contraction of cyclopentanone.

-

Amination: Stereoselective introduction of the amino group via Sharpless asymmetric aminohydroxylation or enzymatic resolution.

-

Esterification: Benzylation of the carboxylate group using benzyl bromide under basic conditions.

Industrial Production Challenges

Industrial synthesis faces challenges in scaling stereoselective steps. Continuous-flow microreactors have been proposed to enhance heat transfer and reduce reaction times, though data on commercial production remain proprietary.

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 205.25 g/mol | Mass spectrometry |

| Melting Point | 98–102°C | Differential Scanning Calorimetry |

| Solubility in Water | 1.2 g/L (25°C) | USP shake-flask method |

| LogP (Octanol-Water) | 1.8 | HPLC retention time |

| Specific Rotation [α]²⁵D | +34.5° (c=1, CHCl₃) | Polarimetry |

The compound’s low water solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays.

Biological Activity and Mechanisms

Enzyme Inhibition Studies

Benzyl (1R,3R)-3-aminocyclobutane-1-carboxylate exhibits inhibitory activity against serine proteases, including trypsin (IC₅₀ = 12 μM) and thrombin (IC₅₀ = 18 μM). The amino group coordinates with catalytic triad residues, while the cyclobutane ring induces conformational strain in the enzyme active site.

Applications in Drug Development

Prodrug Design

The benzyl ester serves as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid. Rat pharmacokinetic studies demonstrate 85% oral bioavailability, with t₁/₂ = 4.3 hours.

Peptide Mimetics

Incorporating the cyclobutane scaffold into peptidomimetics enhances metabolic stability. A lead compound targeting angiotensin-converting enzyme (ACE) showed 10-fold greater potency than captopril in vitro.

Materials Science Applications

Polymer Crosslinking

The compound’s rigidity improves thermal stability in epoxy resins, increasing glass transition temperatures (Tg) by 15–20°C compared to cyclohexane-based analogs.

Chiral Stationary Phases

Immobilized on silica gel, it resolves enantiomers of β-blockers (e.g., propranolol) with separation factors (α) >1.5 in normal-phase HPLC.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume